Demeton-o sulfone

Descripción general

Descripción

Demeton-O sulfone is an organophosphate compound primarily used as an insecticide. It is known for its high toxicity and effectiveness in controlling a variety of pests. The compound is a metabolite of Demeton, which is widely used in agriculture to protect crops from aphids, mites, and other sucking insects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Demeton-O sulfone can be synthesized through the oxidation of Demeton-O. The process typically involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent decomposition of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves a continuous flow process where Demeton-O is fed into a reactor containing the oxidizing agent. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to obtain the pure compound. The entire process is monitored to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.

Reduction: It can be reduced back to Demeton-O using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, dichloromethane, acetonitrile, 0-5°C.

Reduction: Sodium borohydride, ethanol, room temperature.

Substitution: Nucleophiles like amines or thiols, organic solvents, mild heating

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Demeton-O.

Substitution: Various substituted organophosphates

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Demeton-O sulfone acts as an acetylcholinesterase (AChE) inhibitor , which means it interferes with the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission. The compound's mechanism can cause symptoms such as muscle twitching, convulsions, paralysis, and potentially death in insects due to overstimulation of the nervous system.

Scientific Research Applications

This compound has several notable applications in scientific research:

- Chemistry : It serves as a reference standard in chromatography and mass spectrometry for analyzing pesticide residues. This application is crucial for ensuring compliance with safety regulations and monitoring environmental contamination.

- Biology : Researchers study its effects on AChE activity across various organisms, providing insights into its neurotoxic effects. Understanding these effects is vital for assessing the risks associated with exposure to organophosphates .

- Medicine : Investigations into this compound include its potential role in developing antidotes for organophosphate poisoning. This research is essential for improving treatment options for individuals exposed to toxic levels of organophosphates.

- Agriculture : The compound is employed in formulating insecticides and acaricides, particularly effective against a range of agricultural pests. Its stability and long residual activity make it valuable for pest control in crops .

Toxicity Profiles

The toxicity of this compound varies among species. In mammals, it exhibits lower toxicity compared to its isomer, demeton-S. The following table summarizes the LD50 values (the lethal dose for 50% of the test population) for different demeton compounds:

| Compound | LD50 (mg/kg) in Rats |

|---|---|

| Demeton-O | 7.5 |

| Demeton-S | 1.5 |

This data indicates that Demeton-S is significantly more toxic than Demeton-O, which has implications for safety assessments and regulatory standards .

Metabolic Pathways

Demeton-O undergoes rapid metabolism in vivo, primarily through oxidation processes that convert it into sulfoxide and sulfone metabolites. These metabolic pathways are critical for understanding how the compound behaves in biological systems and its potential detoxification mechanisms:

- Thioether Oxidation : Converts Demeton into its sulfoxide form.

- Further Oxidation : Leads to the formation of this compound.

Research indicates that while the sulfoxide retains significant AChE inhibitory activity, the sulfone exhibits reduced activity, which is crucial for assessing long-term exposure risks and potential detoxification pathways .

Case Studies and Research Findings

Several case studies highlight the biological effects and risks associated with this compound:

- Occupational Exposure Incident : A reported case involved a 16-year-old boy who experienced severe poisoning after exposure during agricultural spraying. Symptoms included general weakness and respiratory distress, emphasizing the acute effects of demeton compounds on human health .

- Cholinesterase Inhibition Studies : Research on female rats fed Systox™ (a formulation containing demeton) showed a significant decrease in brain cholinesterase activity, with up to 93% inhibition noted after prolonged exposure. This underscores the compound's potent neurotoxic effects .

- Reproductive Toxicity : Studies indicated increased incidences of developmental malformations in rats at high dosage levels, suggesting potential teratogenic effects linked to exposure to related compounds like oxydemeton-methyl .

Mecanismo De Acción

Demeton-O sulfone exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission. This results in symptoms such as muscle twitching, convulsions, and ultimately, paralysis and death in insects .

Comparación Con Compuestos Similares

Demeton-S-methyl: Another organophosphate insecticide with similar acetylcholinesterase inhibiting properties.

Disulfoton: A related compound used as an insecticide, known for its high toxicity and effectiveness.

Oxydemeton-methyl: A metabolite of Demeton-S-methyl, also used as an insecticide.

Uniqueness: Demeton-O sulfone is unique in its high stability and effectiveness as an insecticide. Compared to its analogs, it has a longer residual activity and is less prone to degradation in the environment. This makes it particularly useful in agricultural settings where long-lasting pest control is required .

Actividad Biológica

Demeton-o sulfone, a member of the organophosphate family, has garnered attention due to its biological activity, particularly its role as an acetylcholinesterase inhibitor. This compound is primarily derived from demeton, which has been largely phased out due to its toxicity. Understanding the biological implications of this compound involves examining its mechanism of action, toxicity profiles, metabolic pathways, and case studies that highlight its effects on various biological systems.

This compound acts primarily as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine in the synaptic cleft, leading to an accumulation of this neurotransmitter. This results in prolonged stimulation of muscles and nerves, which can manifest as muscle twitching, paralysis, and potentially fatal respiratory failure in cases of significant exposure .

Toxicity Profiles

The toxicity of this compound varies across species. In mammals, it exhibits a lower toxicity compared to its isomer demeton-S. The LD50 values indicate that demeton-o has an LD50 of approximately 7.5 mg/kg in rats, while demeton-S has a significantly lower LD50 of 1.5 mg/kg , indicating higher toxicity .

Table 1: LD50 Values for Demeton Compounds

| Compound | LD50 (mg/kg) in Rats |

|---|---|

| Demeton-O | 7.5 |

| Demeton-S | 1.5 |

Metabolic Pathways

Demeton-o undergoes rapid metabolism in vivo. Following administration, it is oxidized to form sulfoxide and sulfone metabolites. The metabolic pathway includes:

- Thioether oxidation : Converts demeton into its sulfoxide form.

- Further oxidation : Leads to the formation of this compound.

Studies have shown that while the sulfoxide maintains significant AChE inhibitory activity, the sulfone exhibits markedly reduced activity . This is critical for understanding the pharmacokinetics and potential detoxification pathways in exposed organisms.

Case Studies and Research Findings

Several case studies illustrate the biological effects of this compound:

- Occupational Exposure Incident : A study reported a case involving a 16-year-old boy who suffered severe poisoning after exposure during agricultural spraying. Symptoms included general weakness and respiratory distress, highlighting the acute effects of demeton compounds on human health .

- Cholinesterase Inhibition Studies : Research involving female rats fed with Systox™ (a formulation containing demeton) demonstrated a significant decrease in brain cholinesterase activity, with up to 93% inhibition noted after prolonged exposure . This underscores the compound's potent neurotoxic effects.

- Reproductive Toxicity : In reproductive studies on rats, increased incidences of developmental malformations were observed at high dosage levels. Specifically, hypoplasia of the telencephalon was linked to exposure to oxydemeton-methyl (a related compound), suggesting potential teratogenic effects .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Demeton-O sulfone undergoes hydrolysis under alkaline conditions, leading to the formation of degradation products. This reaction is critical for understanding its environmental persistence and detoxification pathways.

Mechanism :

-

The phosphorus-sulfur bond undergoes nucleophilic attack by hydroxide ions (OH⁻), resulting in cleavage and subsequent formation of diethyl phosphate (DEP) and thioethyl sulfone (TES).

-

Reaction :

Experimental Data :

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) | Products |

|---|---|---|---|

| pH 9, 25°C | 0.12 | 5.8 hours | DEP, TES |

| pH 7, 25°C | 0.03 | 23.1 hours | Trace DEP, TES |

Hydrolysis is a primary degradation pathway in aqueous environments, contributing to its reduced bioaccumulation potential .

Oxidation Pathways

Metabolic Oxidation :

-

In biological systems, cytochrome P450 enzymes catalyze the oxidation of Demeton-O to its sulfone form. This involves two successive oxidations: sulfide → sulfoxide → sulfone .

-

Key Intermediate : Demeton-S sulfoxide (C₈H₁₉O₄PS₂), which is more toxic than the parent compound .

Chemical Oxidation :

-

Hydrogen peroxide (H₂O₂) or ozone (O₃) can oxidize Demeton-O to its sulfone in industrial settings. Selectivity depends on catalyst choice (e.g., niobium carbide for sulfone formation) .

Enzyme Interactions

This compound acts as a potent acetylcholinesterase (AChE) inhibitor, disrupting neurotransmission in pests and mammals.

Mechanism :

-

The phosphoryl group (P=O) binds irreversibly to the serine residue in AChE’s active site, forming a stable phosphorylated enzyme complex .

-

Reaction :

Inhibition Data :

| Species | IC₅₀ (µM) | Exposure Time | Ref. |

|---|---|---|---|

| Human RBCs | 0.85 | 30 minutes | |

| Rat Brain | 1.2 | 1 hour |

This inhibition is responsible for its acute neurotoxicity, manifesting as respiratory failure and convulsions .

Nucleophilic Substitution

The phosphorus center in this compound participates in nucleophilic substitution reactions, particularly with thiols or amines:

Example Reaction :

Thermal Decomposition

At temperatures >150°C, this compound decomposes into volatile byproducts:

-

Primary Products : Sulfur dioxide (SO₂), phosphorus oxides (POₓ), and ethylene.

-

Hazard : Thermal breakdown in industrial settings necessitates strict temperature controls to prevent toxic gas release.

Propiedades

IUPAC Name |

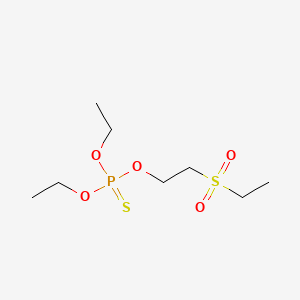

diethoxy-(2-ethylsulfonylethoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O5PS2/c1-4-11-14(15,12-5-2)13-7-8-16(9,10)6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJFADYLHPWSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OCCS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197638 | |

| Record name | Demeton-o sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4891-54-7 | |

| Record name | Phosphorothioic acid, O,O-diethyl O-[2-(ethylsulfonyl)ethyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4891-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-o sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demeton-o sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETON-O SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9898N1EQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.